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Compound of Interest

Compound Name: 4-Methylisoquinolin-8-amine

Cat. No.: B15247360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While direct in vitro studies on the anticancer properties of 4-Methylisoquinolin-8-amine are

not publicly available, research into structurally related isoquinoline and quinoline derivatives

has revealed promising cytotoxic activity against various cancer cell lines. This guide provides

a comparative overview of the in vitro performance of several of these compounds, offering

valuable insights for researchers interested in this chemical class for anticancer drug

development. The data presented is based on published experimental findings.

Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

selected isoquinoline and quinoline derivatives against a panel of human cancer cell lines.

Lower IC50 values indicate greater potency.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

8-

Phenylaminopyrimido[

4,5-

c]isoquinolinequinone

s

AGS (Gastric

Adenocarcinoma)
Varies [1]

SK-MES-1 (Lung

Cancer)
Varies [1]

4-Methyl Quinazoline

Derivatives (e.g., 23

and 36)

HCT116 (Colon

Carcinoma)
Nanomolar range [2]

Quinoline-8-

Sulfonamide

(Compound 9a)

C32 (Amelanotic

Melanoma)
0.520 [3]

COLO829 (Metastatic

Melanoma)
0.376 [3]

MDA-MB-231 (Breast

Adenocarcinoma)
0.609 [3]

U87-MG

(Glioblastoma)
0.756 [3]

A549 (Lung

Carcinoma)
0.496 [3]

8-Aminoquinoline

Glycoconjugates (e.g.,

17 and 18)

HCT 116 (Colon

Carcinoma)
Varies [4]

MCF-7 (Breast

Adenocarcinoma)
Varies [4]

N'-(7-chloro-quinolin-

4-yl)-N,N-dimethyl-

ethane-1,2-diamine

MDA-MB-468 (Breast

Cancer)

More potent than

chloroquine
[5]
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Butyl-(7-fluoro-

quinolin-4-yl)-amine

MCF-7 (Breast

Cancer)

More potent than

chloroquine
[5]

Experimental Protocols
The methodologies outlined below are based on standard in vitro assays reported in the

referenced studies for evaluating the anticancer activity of novel compounds.

Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7, MDA-MB-468, HCT 116, AGS, and SK-MES-1, are

cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at

37°C with 5% CO2.

Cytotoxicity Assays
1. MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Procedure:

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to

attach overnight.

The cells are then treated with various concentrations of the test compounds for a

specified duration (e.g., 72 hours).

After the incubation period, the medium is replaced with fresh medium containing MTT

solution (0.5 mg/mL).

The plates are incubated for another 4 hours to allow for the formation of formazan

crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at 570 nm using a microplate reader.

The IC50 value is calculated from the dose-response curve.

2. WST-1 Assay:

The WST-1 (Water Soluble Tetrazolium Salt) assay is another colorimetric assay used to

measure cell proliferation and viability.

Procedure:

Cells are seeded and treated with the test compounds in a 96-well plate as described for

the MTT assay.

Following the treatment period, a WST-1 reagent is added to each well.

The plate is incubated for 1-4 hours.

The absorbance is measured at 450 nm.

The IC50 value is determined by plotting cell viability against compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing
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Workflow for determining the in vitro cytotoxicity of test compounds against cancer cell lines.
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Signaling Pathways
Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects

by targeting specific signaling pathways crucial for cancer cell survival and proliferation.

PI3K/AKT and HDAC Inhibition
Certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of

Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC).[2] This dual inhibition

can lead to cell cycle arrest and apoptosis in cancer cells.
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Dual inhibition of PI3K and HDAC pathways by 4-methyl quinazoline derivatives.

PKM2 Modulation
Quinoline-8-sulfonamide derivatives have been investigated as modulators of the M2 isoform of

pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[3] Inhibition of PKM2 can disrupt

the metabolic processes that fuel rapid cancer cell growth.
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Modulation of PKM2 by quinoline-8-sulfonamide derivatives in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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